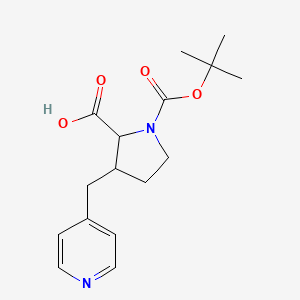
(2E)-3-(4-フルオロフェニル)-1-(3-ヒドロキシピロリジン-1-イル)プロプ-2-エン-1-オン
説明
(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体医科学研究における蛍光プローブ
この化合物は、蛍光プローブの設計に利用できます。蛍光プローブは、蛍光シグナルを通じて細胞内の生体分子または分子活動を検出するために、生体医科学研究において不可欠です 。設計の原則には、以下が含まれます。
環境モニタリング
この化合物を基にした蛍光プローブは、環境モニタリングにおいて、汚染物質や環境条件の変化を検出するために適用できます 。これらは、リアルタイムのモニタリングとデータ収集のための、感度が高く、非毒性の方法を提供します。
食品安全分析
食品安全の分野では、この化合物を基にした蛍光プローブは、汚染物質を検出したり、食品製品の品質を保証するために使用できます 。高感度と選択性により、微量な物質の追跡にも適しています。
診断ツールの開発
この化合物の特性は、医療用途のための診断ツールの開発に役立てることができます。 核酸またはタンパク質の検出と定量化に役立ち、基礎研究と医療診断の両方に不可欠です .
高度な顕微鏡技術
この化合物は、共焦点レーザー走査顕微鏡(CLSM)や全反射蛍光顕微鏡(TIRF)顕微鏡などの高度な顕微鏡技術で使用される蛍光色素の合成に貢献できます 。これらの技術は、高解像度で細胞プロセスを研究するために不可欠です。
ケミカルバイオロジー
ケミカルバイオロジーでは、この化合物は、新しい蛍光プローブの合成に役立ちます。 これらのプローブは、細胞シグナル伝達経路や分子相互作用の研究など、さまざまな研究分野に使用できます .
材料科学
最後に、この化合物の蛍光特性は、材料科学において、特定の刺激に応答して特性が変化するスマートマテリアルを作成するために適用できます。蛍光によってモニタリングできます。
これらの用途のそれぞれは、「(2E)-3-(4-フルオロフェニル)-1-(3-ヒドロキシピロリジン-1-イル)プロプ-2-エン-1-オン」の独自の特性を活用して、特定の科学的または産業的なニーズに応えています。これは、研究開発におけるこの化合物の汎用性と重要性を示しています。 上記分析は、提供された資料に概説されているように、さまざまな分野における蛍光プローブの現在の理解と用途に基づいています .
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-11-4-1-10(2-5-11)3-6-13(17)15-8-7-12(16)9-15/h1-6,12,16H,7-9H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVISGAZAVWOU-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)
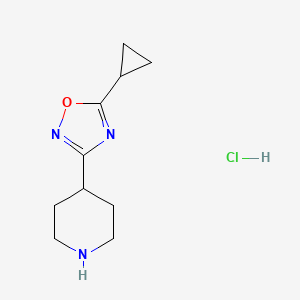
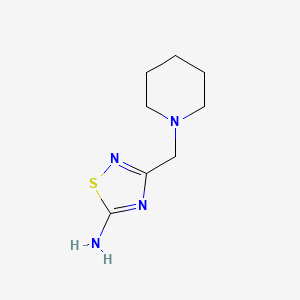
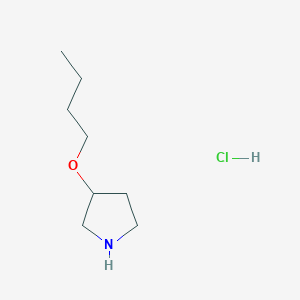



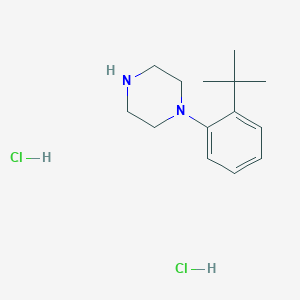
![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)
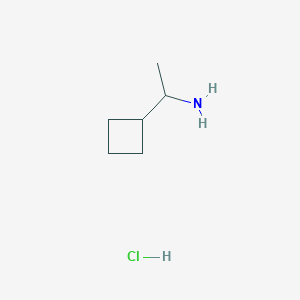
![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)
